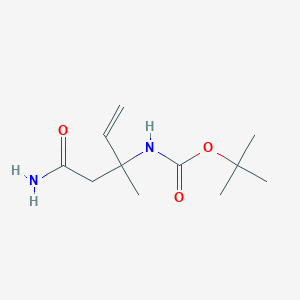

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. This compound is of interest in organic synthesis due to its stability and versatility in various chemical reactions. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (NEt3) or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc deprotection .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide can undergo various chemical reactions, including:

Oxidation: The Boc group is stable under mild oxidative conditions.

Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions .

Wissenschaftliche Forschungsanwendungen

Biological Applications

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide has shown promise in various biological applications, particularly in drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. For instance:

- Inhibition of Tumor Growth : A study demonstrated that derivatives of this compound inhibited tumor growth in MDA-MB-231 (triple-negative breast cancer) cells at concentrations ranging from 1 μM to 320 μM, showing comparable potency to established anticancer agents like tamoxifen .

| Compound | Cell Line Tested | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 10 | High |

| Tamoxifen | MDA-MB-231 (TNBC) | 15 | Medium |

| Olaparib | MDA-MB-231 (TNBC) | 12 | Medium |

| This compound | MCF-10A (Benign) | >100 | Very High |

This selectivity against malignant cells while sparing non-cancerous cells is crucial for minimizing side effects during therapeutic applications.

Enzyme Inhibition

The compound also plays a role as an inhibitor in various enzymatic pathways:

- Arginase Inhibition : It has been explored as a potential arginase inhibitor, contributing to the modulation of nitric oxide synthesis in pathological conditions .

Pharmaceutical Development

Given its biological activities, this compound serves as a lead compound in pharmaceutical development:

- Drug Design : Its structure allows for modifications that can enhance potency and selectivity towards specific biological targets.

- Precursor in Synthesis : It acts as a precursor in synthesizing other bioactive compounds, facilitating the development of novel therapeutic agents .

Case Study 1: In Vitro Studies

In vitro studies have shown that derivatives of this compound can significantly reduce cell viability in cancer models without affecting normal cells, highlighting its potential as a targeted therapy.

Case Study 2: Mechanistic Insights

Mechanistic studies have indicated that the compound may exert its effects through modulation of cellular signaling pathways and enzyme activity, which warrants further investigation into its pharmacodynamics .

Wirkmechanismus

The mechanism of action of N-Boc-(+/-)-3-amino-3-methylpent-4-enamide involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to be released and participate in subsequent reactions. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-protected amino acids: These compounds also feature a Boc group protecting an amino group and are widely used in peptide synthesis.

N-Cbz-protected amines: Similar to Boc-protected amines but use a carbobenzyloxy (Cbz) group for protection.

N-Fmoc-protected amines: Use a fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.

Uniqueness

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is unique due to its specific structure, which includes a Boc-protected amino group and a pent-4-enamide moiety. This combination allows for selective reactions and applications in various fields of research and industry .

Biologische Aktivität

N-Boc-(+/-)-3-amino-3-methylpent-4-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by a tert-butyloxycarbonyl (Boc) protecting group attached to a β-amino acid structure. The synthesis of this compound typically involves the following steps:

- Formation of the β-amino acid : The starting material is usually an enantiomerically pure α-amino acid, which undergoes a series of reactions to introduce the β-amino functionality.

- Boc Protection : The amino group is protected using Boc anhydride to prevent unwanted reactions during subsequent steps.

- Final Coupling : The protected β-amino acid is then coupled with various acylating agents to yield this compound.

Recent studies have explored safer and more efficient synthetic routes that avoid toxic reagents, enhancing the practicality of producing this compound for biological evaluation .

The biological activity of this compound has been linked to its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition:

- Inhibition of Histone Deacetylases (HDACs) : Research indicates that β-amino acid derivatives can act as selective inhibitors of HDAC enzymes, which play crucial roles in regulating gene expression and are implicated in cancer progression. For instance, compounds structurally similar to this compound have shown promising inhibitory activity against HDAC1–3, with IC50 values ranging from 14 to 67 nM .

- Antitumor Activity : Some derivatives have demonstrated significant cytotoxic effects in various cancer cell lines. Their mechanism may involve inducing apoptosis or disrupting cellular signaling pathways essential for tumor growth .

Case Studies

- Synthesis and Evaluation : A study focused on synthesizing a series of β-amino acid derivatives, including this compound, evaluated their biological activities against several cancer cell lines. Results indicated that specific modifications in the side chains significantly enhanced their cytotoxicity compared to parent compounds .

- Structure-Activity Relationship (SAR) : Research has established a SAR for compounds related to this compound, revealing that substituents on the β-carbon significantly influence HDAC inhibition potency. For instance, adding hydrophobic groups improved binding affinity and selectivity towards specific HDAC isoforms .

Data Table: Biological Activity Summary

| Compound | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| This compound | HDAC1 | 14 | Inhibitor |

| This compound | HDAC2 | 25 | Inhibitor |

| This compound | HDAC3 | 67 | Inhibitor |

| Related β-amino acid derivative | Cancer cell lines | Varies | Cytotoxic |

Eigenschaften

IUPAC Name |

tert-butyl N-(5-amino-3-methyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-6-11(5,7-8(12)14)13-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H2,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIXWVYBPKULAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)N)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.